Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with two 3-bromophenyl groups and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or phenyl-substituted compounds.
Substitution: Formation of compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: A simpler analog without the bromophenyl groups.
3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylic acid: The carboxylic acid analog of the ester compound.
Uniqueness
Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of two bromophenyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
62544-11-0 |
---|---|
Molecular Formula |
C20H18Br2O2 |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H18Br2O2/c1-24-20(23)15-8-9-18(13-4-2-6-16(21)10-13)19(12-15)14-5-3-7-17(22)11-14/h2-7,10-11,15H,8-9,12H2,1H3 |
InChI Key |
CQLAMQNARCGGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=C(C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.